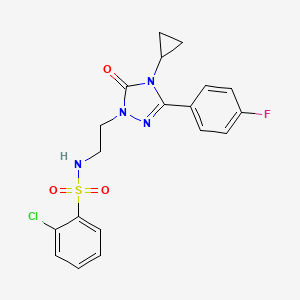

2-chloro-N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

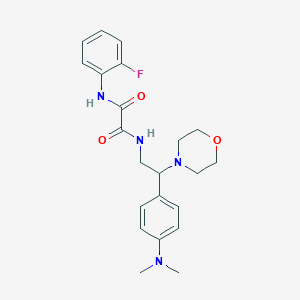

2-chloro-N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18ClFN4O3S and its molecular weight is 436.89. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Boronic Acid Derivatives and Organic Synthesis

Boronic acids are versatile intermediates in organic synthesis. They play a crucial role in various reactions, including the well-known Suzuki–Miyaura coupling. 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an important boronic acid derivative obtained through a five-step substitution reaction. Its structure has been confirmed using mass spectrometry (MS), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and Fourier-transform infrared (FT-IR) spectroscopy methods . This compound can serve as a valuable building block for designing novel boron-containing molecules.

Chemical Stability and Synthetic Versatility

Boronic acid pinacol esters, including compounds like our target molecule, exhibit excellent chemical stability and synthetic versatility. These properties are particularly relevant for applications such as neutron capture therapy. Investigating the stability and reactivity of this compound could lead to innovative approaches in boron-based therapies .

Chlorine-Containing Drugs

Chlorine-containing compounds find extensive use in the pharmaceutical industry. Over 200 chlorine-containing drugs are currently on the market, surpassing even fluorine-containing drugs in terms of application . Understanding how 2-chloro-N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzene-1-sulfonamide fits into this landscape could reveal new therapeutic possibilities.

Metabolism Modulation

The N-cyclopropylbenzamide moiety in our compound plays a significant role. Its sp2-hybridized cyclopropyl carbon enhances hydrogen bonding and affects metabolism reduction . Investigating how this modification impacts metabolic pathways could be valuable for drug design.

Radical Protodeboronation and Alkene Hydromethylation

Recent research has explored radical protodeboronation of alkyl boronic esters. Paired with Matteson–CH2–homologation, this approach enables formal anti-Markovnikov alkene hydromethylation, a transformation with synthetic potential .

Anti-Inflammatory and Analgesic Activities

Derivatives of indole, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , have shown anti-inflammatory and analgesic activities. Investigating similar properties in our compound could be worthwhile .

Propriétés

IUPAC Name |

2-chloro-N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN4O3S/c20-16-3-1-2-4-17(16)29(27,28)22-11-12-24-19(26)25(15-9-10-15)18(23-24)13-5-7-14(21)8-6-13/h1-8,15,22H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCORWCVQDJLYQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2663980.png)

![[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine](/img/structure/B2663981.png)

![6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2663983.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663986.png)

![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2663996.png)